2-(tosylmethyl)-1H-quinazolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-6-8-12(9-7-11)22(20,21)10-15-17-14-5-3-2-4-13(14)16(19)18-15/h2-9H,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAULVAUIIIFTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Tosylmethyl 1h Quinazolin 4 One and Analogous Structures
Direct Synthesis Approaches for 2-(Tosylmethyl)-1H-Quinazolin-4-one
Direct synthesis methods focus on reactions where the tosylmethyl moiety, or a direct precursor, is incorporated in a key bond-forming step to create the target molecule.
Tosylmethyl isocyanide (TosMIC) is a versatile C1-building block in organic synthesis. orgsyn.org Its utility stems from the electron-withdrawing tosyl group, which acidifies the adjacent methylene (B1212753) protons, and the isocyanide functional group, which can participate in various cycloadditions and insertion reactions. In the context of quinazolinone synthesis, the reaction of TosMIC with a suitable base, such as triethylamine, generates a 1,3-dipolar intermediate. nih.gov This reactive species can then engage with appropriate substrates to form the heterocyclic ring system. While this specific condensation to form this compound is a plausible pathway, it is often integrated into copper-catalyzed cross-coupling sequences.
A highly effective and direct method for the synthesis of 4-tosyl quinazolines involves the copper-catalyzed cross-coupling reaction of 2-iodoaniline (B362364) with tosyl methyl isocyanide (TosMIC). nih.govnih.govresearchgate.net This one-pot reaction proceeds efficiently without the need for a ligand, making it an attractive and straightforward approach. nih.gov The reaction mechanism is proposed to begin with the addition of a base, like triethylamine, to TosMIC, creating an active 1,3-dipolar intermediate. nih.gov This intermediate subsequently reacts with 2-iodoaniline in the presence of a copper(I) catalyst, such as copper iodide (CuI), leading to cyclization and the formation of the desired 4-tosyl quinazoline (B50416) product. nih.gov The versatility of this method is demonstrated by its tolerance for various electron-donating and electron-withdrawing substituents on the 2-iodoaniline aromatic ring. nih.gov
Table 1: Copper-Catalyzed Synthesis of 4-Tosyl Quinazolines from 2-Iodoanilines and TosMIC
| 2-Iodoaniline Substituent | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| H | CuI | Et3N | THF | Ultrasonic, 30 min | 92 | nih.gov |
| 5-Methyl | CuI | Et3N | THF | Ultrasonic, 30 min | 88 | nih.gov |
| 5-Chloro | CuI | Et3N | THF | Ultrasonic, 30 min | 85 | nih.gov |
| 5-Bromo | CuI | Et3N | THF | Ultrasonic, 30 min | 86 | nih.gov |
| 5-Nitro | CuI | Et3N | THF | Ultrasonic, 30 min | 82 | nih.gov |
| H | CuI | Et3N | THF | Reflux, 4 h | 75 | nih.gov |
The application of ultrasonic irradiation has been shown to significantly enhance the synthesis of 4-tosyl quinazolines. nih.govresearchgate.netresearchgate.net In the copper-catalyzed reaction between 2-iodoaniline and TosMIC, ultrasound serves to dramatically reduce the reaction time and improve the efficiency of product formation. nih.govresearchgate.net Comparative studies show that reactions conducted under ultrasonic conditions can be completed in as little as 30 minutes with high yields, whereas conventional heating under reflux may require several hours to achieve lower yields. nih.gov This rate enhancement is attributed to the effects of acoustic cavitation, which promotes mass transfer and increases the reactivity of the chemical species. iau.ir The use of ultrasound represents a greener and more efficient alternative for the synthesis of this class of compounds. nih.govresearchgate.net
Multicomponent Reaction Strategies for Quinazolin-4-one Scaffolds Applicable to Tosylmethyl Incorporation
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov These strategies offer high atom economy and efficiency. While not always directly yielding the 2-(tosylmethyl) derivative, they provide robust methods for building the core quinazolin-4-one structure, onto which the desired functionality can be introduced.
A cornerstone of quinazolin-4-one synthesis is the cyclocondensation of anthranilic acid or its derivatives (such as isatoic anhydride (B1165640) or 2-aminobenzamides) with a suitable one-carbon source. researchgate.netnih.govresearchgate.net
From Anthranilic Acid: The classical Niementowski reaction involves heating anthranilic acid with amides (like formamide) to yield quinazolin-4-ones. generis-publishing.comarkat-usa.org Variations use orthoesters or formic acid in conjunction with an amine. researchgate.netgoogle.com These reactions can be promoted by catalysts such as heteropolyacids and may be accelerated by microwave irradiation. researchgate.net
From Isatoic Anhydride: Isatoic anhydride serves as a convenient and stable precursor to the 2-aminobenzoyl moiety. It can react with various nitrogen sources and a one-carbon component in a three-component fashion to build the quinazolinone ring. iau.irresearchgate.netresearchgate.net For example, the reaction of isatoic anhydride, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can be catalyzed by various agents, including nano-CoAl2O4 under ultrasound irradiation, to produce 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized. iau.ir
From 2-Aminobenzamide (B116534): The condensation of 2-aminobenzamide with aldehydes is a widely used and direct route to 2-substituted-2,3-dihydroquinazolin-4(1H)-ones. researchgate.netmdpi.comresearchgate.net These intermediates can then be oxidized to the aromatic quinazolin-4-one. This approach is amenable to a wide range of aldehydes. To apply this to the target compound, one would need to use p-toluenesulfonylacetaldehyde or a synthetic equivalent, which would then cyclize with 2-aminobenzamide.
Table 2: Selected Cyclocondensation Strategies for Quinazolin-4-one Synthesis
| Starting Material | Reagents | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Anthranilic Acid | Formamide | 130-135 °C | Quinazolin-4-one | generis-publishing.com |
| Anthranilic Acid | Aniline, Orthoester | Heteropolyacid, Microwave | 3-Aryl-quinazolin-4-one | researchgate.net |
| Isatoic Anhydride | Aldehyde, Amine | nano-CoAl2O4, Ultrasound | 2,3-Disubstituted-dihydroquinazolin-4-one | iau.ir |
| 2-Aminobenzamide | Aldehyde | Lactic Acid, 70 °C | 2-Substituted-dihydroquinazolin-4-one | researchgate.net |
| 2-Aminobenzamide | Styrene (B11656), TBHP | Metal-free, neat | 2-Phenyl-quinazolin-4-one | mdpi.com |
Oxidative cyclization methods provide an alternative route to quinazolin-4-ones, often from more readily available starting materials and under milder conditions. mdpi.com These reactions typically involve the in situ formation of a key intermediate followed by an oxidation-driven cyclization. For instance, a metal-free, oxidative procedure has been developed for the synthesis of quinazolinones from o-aminobenzamides and styrenes, where the styrene is first oxidized to the corresponding aldehyde. mdpi.com The in situ generated aldehyde then condenses with o-aminobenzamide to form an imine intermediate, which undergoes cyclization and subsequent oxidation to afford the final quinazolinone product. mdpi.com Another approach involves the tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization of isatins with amidine hydrochlorides at room temperature to furnish functionalized quinazolin-4(3H)-ones. acs.org These methods highlight the potential to form the quinazolinone ring through carbon-nitrogen and carbon-carbon bond formations under oxidative conditions, which could be adapted for the synthesis of tosylmethyl-containing analogs. mdpi.comacs.org
Green Chemistry Approaches in Quinazolinone Synthesis Relevant to Tosylmethylation
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green strategies can be envisioned, drawing from established methods for quinazolinone synthesis.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by minimizing waste, reducing costs, and often simplifying work-up procedures. One prominent approach involves the use of microwave irradiation. For instance, the synthesis of 2,3-disubstituted quinazolin-4-ones has been efficiently achieved under solvent-free microwave conditions, offering advantages such as shorter reaction times, cleaner reaction profiles, and high yields. nih.gov This methodology could potentially be adapted for the synthesis of this compound.
Another solvent-free approach utilizes solid acid catalysts, such as montmorillonite (B579905) K-10 clay. This catalyst has been successfully employed in the synthesis of various quinazolin-4(3H)-one derivatives from anthranilic acid and different amides under solvent-free conditions, demonstrating its potential as a reusable and efficient catalyst.
A hypothetical solvent-free reaction for the synthesis of the target compound could involve the reaction of an anthranilic acid derivative with a suitable precursor for the tosylmethyl group under thermal or microwave conditions, potentially with a solid support catalyst.
Utilization of Natural Deep Eutectic Solvents (NADES)
Natural Deep Eutectic Solvents (NADES) have emerged as promising green alternatives to conventional volatile organic solvents. These solvents are typically composed of natural, non-toxic, and biodegradable components, such as choline (B1196258) chloride and urea. tandfonline.com
The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been successfully carried out in a choline chloride:urea (1:2) deep eutectic solvent. tandfonline.com This approach involves the reaction of a pre-formed benzoxazinone (B8607429) intermediate with various amines within the NADES, which can act as both the solvent and a catalyst. Given the structural similarity, it is plausible that a similar strategy could be developed for this compound, where the NADES could facilitate the cyclization step. Research has shown that various deep eutectic solvents can be screened to find the most efficient medium for a specific quinazolinone synthesis.
| NADES Composition | Reactants | Conditions | Relevance to Tosylmethylation |
| Choline chloride:urea (1:2) | Benzoxazinone and amines | Heating | Could potentially be used for the cyclization step in the synthesis of the target compound. tandfonline.com |
| Various choline chloride-based DES | 2-aminobenzamide and aldehydes | Not specified | Demonstrates the broad applicability of NADES in quinazolinone synthesis. |
Catalytic Systems for Enhanced Efficiency and Selectivity
The use of catalysts is a fundamental principle of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions. Both metal-based and metal-free catalytic systems have been developed for quinazolinone synthesis and could be relevant for the preparation of this compound.
Recyclable Catalysts: The development of recyclable catalysts is crucial for sustainable chemical processes. Magnetically separable nanocatalysts, for example, offer a straightforward method for catalyst recovery and reuse, minimizing waste and catalyst leaching into the product. benthamdirect.comresearchgate.net Various magnetic nanocatalysts, such as those based on iron oxide functionalized with catalytic species, have been employed for the synthesis of quinazoline derivatives. nih.govfrontiersin.org A copper oxide (CuO) powder has also been reported as a recyclable catalyst for the synthesis of 2-substituted 4(3H)-quinazolinones. rsc.org
Copper-Catalyzed Synthesis: Copper catalysts are attractive due to their low cost and relatively low toxicity compared to other transition metals. Copper-catalyzed reactions have been extensively used for the synthesis of quinazolines and quinazolinones. rsc.org A notable example relevant to the target compound is the copper-catalyzed synthesis of 4-tosyl quinazoline derivatives from 2-iodoaniline and tosylmethyl isocyanide (TosMIC) under ultrasound irradiation. nih.govnih.govresearchgate.net This reaction proceeds via a cross-coupling and cyclization cascade. A similar strategy could be envisioned for the synthesis of this compound, likely starting from an appropriately substituted anthranilamide and TosMIC in the presence of a copper catalyst.
| Catalyst System | Reactants | Key Features | Potential Application for Target Compound |
| Magnetic Nanocatalysts | General quinazolinone precursors | Recyclable, easy separation | Could be adapted for a clean synthesis of this compound. benthamdirect.comresearchgate.netnih.govfrontiersin.org |
| CuO Powder | Anthranilamides and aromatic aldehydes | Recyclable, inexpensive | A potential heterogeneous catalyst for the synthesis. rsc.org |
| CuI | 2-Iodoaniline and Tosylmethyl isocyanide | Ultrasound-assisted, rapid | A strong precedent for reacting a precursor with TosMIC to form a tosyl-substituted quinazoline framework. nih.govnih.govresearchgate.net |
| Copper(I) bromide | Alkyl halides and anthranilamides | Domino reaction | Provides a route to 2-substituted quinazolinones. |
| Copper-catalyzed tandem reaction | N-(2-haloaryl)propiolamides and sodium azide | Efficient C-N bond formation | Demonstrates copper's utility in cyclization reactions to form nitrogen heterocycles. nih.gov |
Ultrasound and Microwave-Assisted Synthesis: The use of alternative energy sources like ultrasound and microwaves can significantly accelerate reaction rates, often leading to higher yields and cleaner products under milder conditions. ijsrch.com Ultrasound-assisted synthesis has been shown to be effective in the copper-catalyzed synthesis of tosyl-substituted quinazolines, reducing reaction times to as little as 30 minutes. nih.govnih.govresearchgate.net Microwave-assisted synthesis is also a well-established green technique for preparing various quinazolinone derivatives, including 2-alkyl-quinazolin-4-ones. nih.govnih.goverdogan.edu.tracs.org
Purification and Isolation Techniques for this compound
The purification and isolation of the final product are critical steps in any synthetic procedure. For quinazolinone derivatives, including the target compound this compound, standard techniques such as recrystallization and column chromatography are commonly employed.
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. youtube.comyoutube.com The choice of solvent is crucial; the ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For quinazolinone derivatives, common solvents for recrystallization include ethanol, methanol, and mixtures of solvents like ethyl acetate/hexane (B92381). iftmuniversity.ac.innih.gov The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Column Chromatography: When recrystallization is not sufficient to achieve the desired purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A suitable eluent system (a mixture of solvents) is used to move the compounds through the column at different rates. For quinazolinone derivatives, common eluent systems include mixtures of ethyl acetate and hexane or chloroform (B151607) and methanol. nih.gov
The general procedure for purification would likely involve an initial extraction of the reaction mixture. For instance, after completion of the reaction, the mixture could be diluted with an organic solvent like dichloromethane (B109758) or ethyl acetate and washed with an aqueous solution (e.g., aqueous NH4Cl) to remove inorganic by-products. nih.gov The organic layer would then be dried and concentrated, and the resulting crude product would be purified by either recrystallization or column chromatography to yield pure this compound.
Chemical Transformations and Reactivity of 2 Tosylmethyl 1h Quinazolin 4 One Derivatives
Reactivity of the Tosylmethyl Group in 2-(Tosylmethyl)-1H-Quinazolin-4-one
The tosylmethyl group, a key functional component of the molecule, is the primary site for a variety of chemical modifications. Its reactivity stems from the electron-withdrawing nature of the tosyl group, which influences the adjacent methylene (B1212753) bridge.
Nucleophilic Substitutions at the Tosylmethyl Carbon
The carbon atom of the methylene bridge in this compound is susceptible to nucleophilic attack. This is due to the activating effect of the adjacent sulfonyl group. This reactivity allows for the introduction of various substituents at this position, leading to a diverse range of derivatives. For instance, reactions with appropriate nucleophiles can lead to the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. While specific examples for this compound are not extensively detailed in the provided results, the general reactivity of α-sulfonyl carbons is well-established in organic synthesis. researchgate.net
Transformations Involving the Sulfone Moiety
The sulfonyl group itself can undergo transformations, although this is less common than reactions at the adjacent carbon. researchgate.net One potential transformation is the reductive removal of the tosyl group, which would yield 2-methyl-1H-quinazolin-4-one. More complex transformations could involve the cleavage of the carbon-sulfur bond, a process that can be facilitated by specific reagents and reaction conditions. researchgate.net The development of new methods to replace the sulfonyl group with other functional groups is an active area of research, offering pathways to synthesize complex molecules. researchgate.net
Modifications of the Quinazolin-4-one Ring System in this compound Derivatives
The quinazolin-4-one ring system is another key area for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially interesting properties.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the quinazolin-4-one ring, particularly at positions 1 and 3, are common sites for alkylation and acylation reactions. The regioselectivity of these reactions can be influenced by the reaction conditions, the nature of the substituents on the quinazolinone ring, and the alkylating or acylating agent used. juniperpublishers.comresearchgate.net For instance, N-alkylation can be achieved using various alkyl halides in the presence of a base. juniperpublishers.comuw.edu The choice of solvent and base can significantly impact the outcome, sometimes leading to mixtures of N- and O-alkylated products. researchgate.net Acylation reactions, for example with chloroacetyl chloride, can introduce functional groups that serve as handles for further derivatization. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Quinazolin-4-one Derivatives
| Starting Material | Reagent | Product | Reference |
| 6,7-dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | N-alkylation product | juniperpublishers.com |
| Quinazolin-4(3H)-one | Benzyl chloride | N-alkylation product | researchgate.net |
| Anthranilic acid | Chloroacetyl chloride | Acylated intermediate | nih.gov |
| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Benzyl bromide | S-benzylated product | clockss.org |
This table presents examples of N-alkylation and N-acylation reactions on the quinazolin-4-one scaffold, illustrating the versatility of this ring system for chemical modification.
Substituent Effects on Reactivity at C-2 and C-3
The nature and position of substituents on the quinazolin-4-one ring significantly influence its reactivity. nih.gov Substituents on the benzene (B151609) ring or the pyrimidine (B1678525) ring can alter the electron density and steric environment of the molecule, thereby affecting the course of chemical reactions. nih.govnih.gov For example, electron-donating or electron-withdrawing groups on the aromatic ring can impact the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon. The steric hindrance caused by bulky substituents can also direct the regioselectivity of reactions. nih.govnih.gov
Formation of Fused Heterocyclic Systems from this compound Intermediates
The versatile reactivity of this compound and its derivatives makes them valuable intermediates for the synthesis of fused heterocyclic systems. These complex molecules are of significant interest in medicinal chemistry and materials science. mdpi.comrsc.orgrsc.org
The tosylmethyl group can serve as a reactive handle for intramolecular cyclization reactions, leading to the formation of new rings fused to the quinazolinone core. For example, by introducing a suitable functional group on the tosylmethyl moiety or on the quinazolinone ring, subsequent cyclization can be induced. While direct examples starting from this compound are not explicitly detailed, the synthesis of fused systems from related quinazolinone precursors is well-documented. rsc.orgchemrxiv.org These strategies often involve cascade reactions, transition-metal catalyzed cyclizations, or cycloadditions. rsc.org The formation of such fused systems highlights the synthetic utility of quinazolinone derivatives as building blocks for complex molecular architectures.
Annulation Reactions
Annulation reactions involving this compound derivatives provide a direct pathway to fused polycyclic quinazolinone systems. These reactions typically proceed via the deprotonation of the active methylene group, creating a nucleophilic species that can react with various electrophiles to construct a new ring fused to the quinazolinone core.
Research has demonstrated the synthesis of fused quinazolinones, such as quinazolino[3,4-a]quinazolinones and isoinodolo[2,1-a]quinazolino[1,2-c]quinazolineones, through multi-step synthetic routes. researchgate.net While not starting directly from this compound, these syntheses highlight the general strategies for constructing fused systems. A more direct approach involves the cyclization of appropriately substituted quinazolinone precursors. For instance, the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones leads to the formation of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, showcasing an effective annulation strategy. nih.gov
The reactivity of the active methylene group in 2-substituted quinazolinones is crucial for these transformations. For example, the reaction of 2-methylquinazolin-4(3H)-one with aldehydes yields 2-styrylquinazolin-4(3H)-ones, which can be further elaborated into more complex structures. nih.gov This reactivity is analogous to what is expected for the 2-(tosylmethyl) group, where the tosyl group enhances the acidity of the methylene protons, facilitating carbanion formation and subsequent reaction with electrophiles to initiate annulation.
Table 1: Examples of Annulation Reactions of Quinazolinone Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| 2-(3-butenyl)quinazolin-4(3H)-one | PIFA, TFE | 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | Oxidative Cyclization | nih.gov |
| 2-methylquinazolin-4(3H)-one | Aromatic Aldehydes | 2-styrylquinazolin-4(3H)-ones | Condensation | nih.gov |
Spirocyclization Pathways
Spirocyclization reactions offer a powerful method for the construction of three-dimensional molecular architectures from planar heterocyclic systems. In the context of this compound derivatives, the active methylene group can serve as a nucleophilic handle to attack a suitable electrophile, leading to the formation of a spirocyclic system at the C2 position of the quinazolinone ring.
The synthesis of spiro-isoindolinone dihydroquinazolinones has been achieved through a base-mediated reaction of 2-aminobenzamide (B116534) and 2-cyanomethyl benzoate. rsc.org This demonstrates the feasibility of constructing spirocycles linked to the quinazolinone framework. A more direct approach to spiro-quinazolinones involves the reaction of 2-aminobenzamides with ketones, catalyzed by iodine in ionic liquids, which yields a variety of spirocyclic quinazolin-4-(1H)-ones. nih.gov
A notable example is the synthesis of spiro[quinazoline-2,1'-cyclohexane] derivatives. Although the reported synthesis starts from spiro[2H-3,1-benzoxazine-2,1'-cyclohexan]-4(1H)-one, it underscores the stability and accessibility of the spiro-fused quinazolinone system. researchgate.net The reaction of 2-aminobenzamide with cyclohexanone (B45756) has been shown to produce 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one, further confirming the viability of forming spirocycles at the 2-position. rsc.org The tosylmethyl group in this compound is anticipated to facilitate similar transformations, where after initial alkylation at the methylene carbon with a bifunctional electrophile, an intramolecular cyclization could lead to the desired spiro compound.
Table 2: Examples of Spirocyclization Reactions Leading to Quinazolinone Derivatives
| Starting Material(s) | Reagent(s)/Catalyst | Product | Reaction Type | Reference |
| 2-Aminobenzamide, 2-Cyanomethyl benzoate | KHMDS | Spiro-isoindolinone dihydroquinazolinones | Base-mediated cyclization | rsc.org |
| 2-Aminobenzamides, Ketones | Iodine, Ionic Liquid | Spirocyclic quinazolin-4-(1H)-ones | Iodine-catalyzed cyclization | nih.gov |
| 2-Aminobenzamide, Cyclohexanone | Graphene Oxide | 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | Catalytic condensation | rsc.org |
| Spiro[2H-3,1-benzoxazine-2,1'-cyclohexan]-4(1H)-one | Hydrazine Hydrate | Spiro[(2H,3H)-3-aminoquinazoline-2,1'-cyclohexan]-4(1H)-one | Ring transformation | researchgate.net |
Spectroscopic and Advanced Structural Elucidation of 2 Tosylmethyl 1h Quinazolin 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
¹H NMR Characterization of the Tosylmethyl and Quinazolinone Protons
The ¹H NMR spectrum of 2-(tosylmethyl)-1H-quinazolin-4-one and its derivatives provides characteristic signals for the protons of the tosylmethyl group and the quinazolinone core. For instance, in a series of synthesized 4-tosyl quinazolines, the methyl group of the tosyl moiety typically appears as a singlet peak around 2.21-2.29 ppm. nih.gov The protons of the quinazolinone ring system and any associated aromatic or aliphatic substituents resonate in distinct regions of the spectrum, allowing for their unambiguous assignment. nih.gov For example, the C-H of the quinazoline (B50416) ring is often observed near 8.06 ppm. nih.gov
Detailed ¹H NMR data for related quinazolinone derivatives further illustrates the utility of this technique. In one study, the methylene (B1212753) protons of a -CH₂-S- group in a 2,3-disubstituted quinazolin-4(3H)-one derivative appeared as a singlet at 4.43 ppm, while the aromatic protons were observed as a multiplet between 7.43 and 8.08 ppm. sapub.org Another example shows the methylene protons of a -CH₂-CO- group at 3.83 ppm. sapub.org The chemical shifts and coupling patterns are highly sensitive to the electronic environment and spatial arrangement of the protons, providing a detailed fingerprint of the molecule.
¹³C NMR Analysis of Carbon Framework
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are indicative of their hybridization and the nature of their substituents.
In the ¹³C NMR spectrum of a 4-tosyl quinazoline derivative, a total of 18 distinct peaks were observed, confirming the complexity of the carbon framework. nih.gov For other quinazolinone derivatives, the carbonyl carbon (C=O) of the quinazolinone ring typically resonates in the downfield region, often around 160-170 ppm. For example, in one derivative, the C=O group appeared at 162.20 and 160.90 ppm. researchgate.net The carbon atoms of the aromatic rings display signals in the range of approximately 110-150 ppm. rsc.orgmdpi.com The methyl carbon of the tosyl group is typically found in the upfield region of the spectrum.
The following table summarizes representative ¹³C NMR data for various quinazolinone derivatives, highlighting the characteristic chemical shifts for key carbon atoms.
| Compound Type | Functional Group | Chemical Shift (ppm) | Reference |
| 2-(o-tolyl)quinazolin-4(3H)-one | Aromatic Carbons | 120-150 | researchgate.net |
| Quinazolin-4(3H)-one derivative | C=O | 163.9 | rsc.org |
| Quinazolin-4(3H)-one derivative | Aromatic Carbons | 114.9-147.8 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which helps in confirming the elemental composition and structural features.
For a synthesized 4-tosyl quinazoline, the mass spectrum showed a molecular ion peak at m/z = 384, which corresponds to its molecular weight. nih.gov In another study, the mass spectrum of a related quinazolinone derivative displayed a molecular ion peak [M⁺+H] at m/z 460.18. nih.gov The fragmentation patterns observed in the mass spectra can provide valuable information about the stability of different parts of the molecule and the connectivity of the atoms. For example, the fragmentation of 3-phenyl-quinazolin-2,4(1H, 3H)-dione shows a prominent molecular ion peak at m/z 238 (100%), with other significant fragments at m/z 146 (42%) and 119 (77%). sapub.org
The table below presents mass spectrometry data for several quinazolinone derivatives, showcasing the molecular ion peaks observed.
| Compound | Molecular Ion (m/z) | Ionization Method | Reference |
| 4-Tosyl quinazoline | 384 | Not specified | nih.gov |
| 2-Methyl-4(3H)-quinazolinone | 160.1726 | Electron Ionization | nist.gov |
| Quinazolinone derivative | 460.18 [M⁺+H] | Not specified | nih.gov |
| 3-Phenyl-quinazolin-2,4(1H, 3H)-dione | 238 [M⁺] | Not specified | sapub.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives exhibits characteristic absorption bands for the various functional groups.
The carbonyl (C=O) stretching vibration of the quinazolinone ring is a prominent feature, typically appearing in the region of 1650-1700 cm⁻¹. sapub.org For instance, in a series of 2,3-disubstituted quinazolin-4(3H)-ones, the C=O stretch was observed at 1684 cm⁻¹ and 1678 cm⁻¹. sapub.org The N-H stretching vibration of the quinazolinone ring is usually found around 3100-3400 cm⁻¹. sapub.org The characteristic absorptions of the tosyl group include the S=O stretching vibrations, which typically appear as two bands in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. nih.gov
The following table summarizes key IR absorption bands for different functional groups in quinazolinone derivatives.
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| N-H stretch | 3100-3400 | sapub.org |
| C=O stretch (Quinazolinone) | 1650-1700 | sapub.org |
| C=C stretch (Aromatic) | 1419-1574 | nih.gov |
| C-H stretch (Aromatic) | 3013-3089 | nih.gov |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions in the solid state.
While a crystal structure for this compound itself was not found in the search results, the crystal structure of a related derivative, 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione, has been reported. researchgate.net The analysis revealed that the crystal belongs to the triclinic space group P-1. researchgate.net The unit cell contains two independent molecules, and their packing is influenced by intramolecular hydrogen bonds. researchgate.net Such studies provide invaluable data on the molecular conformation and packing in the solid state, which can influence the physical and chemical properties of the compound.
In another example, the crystal structure of a 4-phenylamino quinazoline derivative was determined to belong to the triclinic space group P-1. sioc-journal.cn The detailed structural parameters obtained from X-ray crystallography are crucial for understanding structure-property relationships.
Theoretical and Computational Chemistry Studies on 2 Tosylmethyl 1h Quinazolin 4 One and Analogues
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed view of the electronic and geometric properties of molecules. These methods are crucial for predicting molecular behavior and characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rsc.orge-bookshelf.deuc.edu It allows for the optimization of molecular geometry to find the most stable conformation of a compound. For quinazolinone derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's lowest energy state. epstem.netaps.org These optimized geometries are the foundation for further computational analysis, including the prediction of spectroscopic properties and the study of molecular interactions. The electronic structure analysis reveals the distribution of electron density, which is key to understanding the molecule's chemical properties and reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. sapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. malayajournal.orgresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For quinazolinone derivatives, HOMO-LUMO analysis helps in identifying the most probable sites for electrophilic and nucleophilic attack, guiding the synthesis of new analogues with desired reactivity. wuxibiology.comnih.gov The distribution of HOMO and LUMO densities across the molecule highlights the regions that are electron-rich and electron-poor, respectively.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Molecule 2 (a related compound) | - | - | 3.1896 researchgate.net |
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole (FDI) | -5.2822 malayajournal.org | -1.2715 malayajournal.org | 4.0106 malayajournal.org |
Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. epstem.net By calculating the magnetic shielding tensors for each nucleus, it is possible to predict ¹H and ¹³C NMR chemical shifts. nih.gov Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net
These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. nih.govresearchgate.net For instance, the calculated IR spectrum for 2-methylquinazolin-4(3H)-one derivatives shows characteristic bands for the carbonyl (C=O) and imine (C=N) groups, which align with experimental findings. researchgate.net Likewise, predicted ¹H-NMR data for these compounds confirms the presence and chemical environment of protons, such as the singlet for the methyl group. researchgate.net
| Compound/Derivative | Spectroscopic Method | Predicted/Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| 3a-d (2-metylquinazolin-4(3H)-ones) | IR (C=O stretch) | - | 1687.69-1692.20 cm⁻¹ | researchgate.net |
| 3a-d (2-metylquinazolin-4(3H)-ones) | IR (C=N stretch) | - | 1602.14-1605.76 cm⁻¹ | researchgate.net |
| 3a (2-metylquinazolin-4(3H)-one derivative) | ¹H-NMR (methyl singlet) | - | 2.13 ppm | researchgate.net |
| 2-(2-hydroxy-4-methoxyphenyl)quinazolin-4(3H)-one (21i) | ¹H NMR (ppm) | - | 3.81 (s, 3H), 6.52–6.56 (m, 2H), 7.48–7.52 (m, 1H), 7.69–7.71 (m, 1H), 7.81–7.85 (m, 1H), 8.12–8.21 (m, 2H), 12.37 (s, 1H), 14.42 (s, 1H) | mdpi.com |
| 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one (21f) | ¹³C NMR (ppm) | - | 103.85, 105.50, 108.10, 120.66, 125.91, 126.52, 126.67, 129.53, 135.44, 146.69, 154.46, 161.93, 163.05, 163.13 | mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.net These simulations are particularly useful for studying the conformational flexibility of 2-(tosylmethyl)-1H-quinazolin-4-one and its analogues and for exploring their interactions with biological targets, such as proteins. nih.govnih.govmdpi.com
By simulating the movement of atoms in a system, MD can reveal how a ligand (the quinazolinone derivative) binds to a protein and the stability of the resulting complex. nih.govdergipark.org.tr The root-mean-square deviation (RMSD) of the protein-ligand complex is often monitored during the simulation to assess its stability; a stable RMSD trajectory suggests a stable binding mode. nih.gov MD simulations have been used to study the interaction of quinazolinone derivatives with various protein targets, providing a more dynamic and realistic picture of the binding process compared to static docking methods. nih.govnih.gov
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to simulate and predict molecular interactions. These methods are crucial in drug discovery and materials science for screening potential candidates and understanding their mechanisms of action.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govresearchgate.net This method is widely used to screen virtual libraries of compounds against a specific protein target to identify potential drug candidates. rjpbr.com For quinazolinone derivatives, docking studies have been performed to investigate their binding affinity and mode of interaction with various enzymes and receptors. mdpi.comnih.govnih.govnih.govresearchgate.net
The results of docking studies are often expressed as a docking score or binding energy, which indicates the strength of the interaction between the ligand and the protein. researchgate.netrjpbr.com These studies can also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com For example, docking studies of quinazolinone derivatives with targets like DNA gyrase and tubulin have provided valuable insights into their potential mechanisms of action. nih.govnih.govnih.gov
| Compound/Derivative | Protein Target | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Quinazolinone Schiff base derivative 4c | DNA gyrase | -8.58 | - | nih.gov |
| Quinazolinone derivative QZN-16 | Cyclooxygenase-2 (4COX) | -10.32 | - | researchgate.net |
| Quinazolinone derivative 4 | PARP-1 | -10.343 | - | rjpbr.com |
| Quinazolin-2,4-dione derivative 4 | Covid-19 Mpro | -9.6 | - | |
| 2,3-dihydroquinazolin-4(1H)-one 39 | Tubulin (colchicine binding pocket) | - | - | nih.govnih.gov |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one 64 | Tubulin (colchicine binding pocket) | - | - | nih.govnih.gov |
| 4-Hydroxyquinazoline derivative B1 | PARP | - | ASP766, GLY863, SER904 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Derivations at a Molecular Level
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These computational models establish a mathematical correlation between the physicochemical properties of a series of compounds and their pharmacological effects. For this compound and its analogues, QSAR studies provide a framework for predicting the potency of new derivatives and guiding the rational design of more effective therapeutic agents.
The fundamental principle of QSAR is that the biological activity of a molecule is a function of its structural properties. These properties are quantified by molecular descriptors, which can be broadly categorized as constitutional, topological, geometrical, physicochemical, and quantum-chemical. By employing statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can build predictive models. nih.govnih.govresearchgate.net
Research Findings in Quinazolinone Analogues
While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on various quinazolinone analogues provides significant insights into the structural requirements for their biological activities, particularly as anticancer agents targeting receptors like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netorientjchem.orgnih.govoncozine.com
Studies on 2-substituted quinazolinone derivatives have consistently highlighted the importance of the nature and size of the substituent at this position for activity. For instance, research on 2-aryl-substituted quinazolines has shown that the electronic and steric properties of the aryl group significantly impact their antiproliferative potency. nih.gov Similarly, the introduction of flexible linkers, such as a methyl group, at the 2-position can influence the molecule's conformational flexibility and its ability to fit into the binding pocket of a target protein. rsc.orgnih.gov
In the case of this compound, the tosylmethyl group introduces several key features that can be analyzed within a QSAR framework:
Steric Bulk: The tosyl group is sterically demanding. QSAR models for related quinazolinones often include steric descriptors (e.g., molar refractivity, van der Waals volume). The size and shape of the tosylmethyl group would be critical in determining how the molecule interacts with the target's binding site.
Electronic Effects: The tosyl group is a strong electron-withdrawing group due to the sulfonyl moiety. Electronic descriptors such as Hammett constants (σ), dipole moments, and atomic charges are frequently used in QSAR equations to quantify the electronic influence of substituents on activity. orientjchem.org
Hydrogen Bonding Potential: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the active site of a target protein.
Illustrative QSAR Data Tables
To illustrate the type of data generated in QSAR studies of quinazolinone derivatives, the following interactive tables are presented. These tables are based on the format and types of findings reported in the literature for various analogues, although not specifically for this compound.
Table 1: Hypothetical QSAR Data for a Series of 2-Substituted Quinazolinone Analogues
This table showcases a typical dataset used for developing a QSAR model, including compound identification, the structure of the substituent at the 2-position (R), the experimentally observed biological activity (e.g., IC₅₀), and the activity predicted by a hypothetical QSAR model.
| Compound ID | R-Group | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |
| 1 | -CH₃ | 15.2 | 14.8 |
| 2 | -CH₂-Ph | 5.8 | 6.1 |
| 3 | -CH₂-p-Cl-Ph | 3.1 | 3.5 |
| 4 | -CH₂-p-OCH₃-Ph | 8.9 | 8.5 |
| 5 | -CH₂-SO₂-Ph | 2.5 | 2.9 |
| 6 | -CH₂-SO₂-p-CH₃-Ph (Tosylmethyl) | 1.9 | 2.1 |
This data is illustrative and does not represent actual experimental results for this compound.
Table 2: Key Molecular Descriptors for QSAR Model Development
This table presents a selection of molecular descriptors that would be calculated for each compound in a QSAR study to correlate with biological activity.
| Compound ID | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) |
| 1 | 1.85 | 45.6 | 2.1 |
| 2 | 3.52 | 75.2 | 2.8 |
| 3 | 4.01 | 80.1 | 3.5 |
| 4 | 3.45 | 78.9 | 2.5 |
| 5 | 3.21 | 85.4 | 4.2 |
| 6 | 3.67 | 90.3 | 4.5 |
These descriptor values are hypothetical and for illustrative purposes.
The development of robust QSAR models for this compound and its analogues would involve the careful selection of a diverse set of compounds and the application of rigorous statistical validation methods to ensure the predictive power of the resulting equations. Such models are invaluable tools for optimizing lead compounds and accelerating the discovery of new drugs with improved efficacy. researchgate.netnih.gov
Molecular Mechanism of Action in Chemical Biology Contexts
Interaction with Molecular Targets
Quinazolinone derivatives are recognized for their ability to interact with a variety of biological macromolecules, leading to the modulation of critical cellular functions. These interactions are fundamental to their observed biological activities.
Enzyme Inhibition Profiles
The quinazolinone scaffold has proven to be a versatile framework for the design of potent enzyme inhibitors targeting a range of enzymes implicated in disease.
Tyrosine Kinases: A series of quinazolin-4(3H)-one derivatives have demonstrated significant inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, and EGFR. nih.govnih.gov For instance, compounds 2i and 3i from a synthesized series showed potent inhibition of these kinases. nih.govnih.gov Molecular docking studies suggest that these compounds can act as either ATP-competitive (Type I) or non-competitive (Type II) inhibitors, depending on the specific kinase and the compound's structure. nih.govnih.gov For example, against EGFR kinase, both compounds interacted with the DFG motif residue Asp855, indicating they can inhibit the active form of the enzyme. nih.gov
RecQ Helicases: The upregulation of RecQ helicases is linked to cancer cell survival, making them attractive therapeutic targets. nih.gov Novel quinazolin-4-one derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.gov Specifically, compound 11g from a study series showed moderate inhibitory activity against Bloom syndrome (BLM) helicase, as well as WRN and RECQ1 helicases, suggesting it may act as a pan-RecQ helicase inhibitor. nih.gov ATP competition assays confirmed that these compounds bind to the ATP site of the helicases. nih.gov
DNA Gyrase: DNA gyrase is a crucial bacterial enzyme, and its inhibition can lead to antibacterial effects. nih.gov N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the S. aureus DNA gyrase subunit B (GyrB). nih.gov Hit compound f1 showed moderate inhibition of GyrB with an IC50 of 1.21 µM, and further structural modifications led to even more potent inhibitors like f4 (IC50: 0.31 µM) and f14 (IC50: 0.28 µM). nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | Tyrosine Kinases (CDK2, HER2, EGFR) | Potent inhibition; act as Type I or Type II inhibitors. | nih.govnih.gov |
| Quinazolin-4-one derivatives | RecQ Helicases (BLM, WRN, RECQ1) | Moderate pan-inhibition by binding to the ATP site. | nih.gov |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA Gyrase (GyrB) | Novel inhibitors with potent antibacterial potential. | nih.gov |
Binding to Nucleic Acid Structures
Beyond proteins, quinazolinone derivatives have also been shown to interact with specific nucleic acid structures, offering another avenue for therapeutic intervention.
G-quadruplexes: G-quadruplexes (G4s) are non-canonical four-stranded DNA structures found in telomeres and oncogene promoter regions, making them a compelling target for cancer therapy. nih.gov Novel quinazoline-based compounds have been designed to selectively bind and stabilize these G4 structures. nih.gov This stabilization can lead to replication stress and the accumulation of DNA damage in cancer cells. nih.gov Studies combining in vitro assays, NMR, and molecular dynamics have confirmed that these small, uncharged compounds can effectively stabilize G4 structures, leading to an increase in their formation within human cultured cells. nih.gov The interaction is often characterized by π-stacking between the ligand's aromatic core and the guanine (B1146940) tetrads of the G4 structure. mdpi.com
Interference with Cellular Processes at a Molecular Level
The interaction of quinazolinone derivatives with molecular targets translates into the disruption of fundamental cellular processes.
Microtubule Polymerization: Microtubules are dynamic polymers essential for mitosis, and their disruption is a successful strategy in cancer chemotherapy. researchgate.net Certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov For example, compounds 39 and 64 were found to inhibit microtubule formation, with molecular modeling suggesting they bind within the colchicine (B1669291) binding pocket of tubulin. nih.govnih.gov This inhibition of tubulin polymerization leads to a block in the cell cycle.
Cell Cycle Dynamics: By interfering with microtubule polymerization and other molecular targets, quinazolinone derivatives can significantly impact cell cycle progression. The inhibition of tubulin polymerization by compounds like 39 and 64 induces a G2/M phase cell cycle arrest. nih.govnih.gov Similarly, the RecQ helicase inhibitor 11g was also found to cause a G2/M phase arrest in HCT-116 cells. nih.gov A novel quinazolinone chalcone (B49325) derivative was observed to induce S and G2/M phase arrest in HCT-116 cells. nih.gov
Biochemical Pathway Modulation by Quinazolinone Derivatives
The engagement of molecular targets by quinazolinone compounds triggers a cascade of events that modulate key biochemical pathways, ultimately influencing cell fate.
Modulation of Signal Transduction Pathways
Quinazolinone derivatives can interfere with the complex network of signal transduction that governs cell growth, proliferation, and survival. A novel quinazolinone-chalcone derivative has been shown to significantly inhibit the PI3K/Akt/mTOR signaling pathway in human colon cancer cells. nih.gov This pathway is a central regulator of cell proliferation and survival, and its inhibition can lead to anticancer effects. Furthermore, some quinazoline (B50416) ligands have been shown to inhibit the phosphorylation-dependent activation of STAT3, a key protein in cancer cell proliferation, without affecting the anti-apoptotic factor STAT1. nih.gov
Investigation of Apoptotic Induction Mechanisms
A primary outcome of the molecular interactions and pathway modulations by quinazolinone derivatives is the induction of apoptosis, or programmed cell death.
The inhibition of the PI3K/Akt/mTOR pathway by a quinazolinone-chalcone derivative leads to mitochondrial-dependent apoptosis. nih.gov This is characterized by the dissipation of the mitochondrial membrane potential, a change in the Bcl-2/Bax ratio, and the activation of caspase-9 and caspase-3, culminating in the cleavage of PARP-1. nih.gov
Similarly, the RecQ helicase inhibitor 11g was also found to induce apoptosis in both HCT-116 and MDA-MB-231 cell lines. nih.gov The general mechanism of apoptosis induction through the inhibition of anti-apoptotic BCL-2 proteins involves freeing up direct activators of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov
| Compound/Class | Cell Line | Apoptotic Mechanism | Reference |
|---|---|---|---|
| Quinazolinone-chalcone derivative | HCT-116 | Mitochondrial-dependent; ↓Bcl-2/Bax ratio; ↑Caspase-9, -3 activation. | nih.gov |
| Compound 11g (RecQ helicase inhibitor) | HCT-116, MDA-MB-231 | Induction of apoptosis. | nih.gov |
Structure Activity Relationship Sar Studies of 2 Tosylmethyl 1h Quinazolin 4 One Derivatives at the Molecular Level
Influence of the Tosylmethyl Moiety on Molecular Recognition and Interactions
The tosylmethyl group, a portmanteau of p-toluenesulfonylmethyl, is a significant functional group in medicinal chemistry, capable of influencing a molecule's biological activity through various interactions. While direct studies on the molecular recognition of 2-(tosylmethyl)-1H-quinazolin-4-one are limited in publicly available research, the known chemical properties of the tosylmethyl moiety allow for an informed discussion of its potential roles.
The tosyl group is characterized by its sulfonyl component, which can act as a hydrogen bond acceptor through its two oxygen atoms. This ability to form hydrogen bonds is a critical aspect of molecular recognition, enabling the ligand to anchor within the binding pocket of a biological target, such as an enzyme or receptor. nih.gov Furthermore, the aromatic ring of the tosyl group can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein.
The methylene (B1212753) linker (-CH2-) connecting the tosyl group to the quinazolinone core provides rotational flexibility, allowing the tosyl group to adopt an optimal orientation for binding. The sulfonyl group's strong electron-withdrawing nature also impacts the acidity of the adjacent methylene protons, a feature that can be exploited in certain synthetic transformations but may also influence interactions within a biological system. rgdscience.com
Table 1: Potential Molecular Interactions of the Tosylmethyl Moiety
| Interaction Type | Participating Group | Potential Target Residues |
| Hydrogen Bonding | Sulfonyl Oxygens | Arginine, Lysine, Serine, Threonine |
| π-π Stacking | Tolyl Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Tolyl Ring, Methyl Group | Leucine, Isoleucine, Valine |
Impact of Substitutions on the Quinazolinone Ring System on Biochemical Efficacy
The quinazolinone ring system is a privileged scaffold in drug discovery, and its biological activity can be finely tuned by introducing various substituents. Current time information in Bangalore, IN.nih.gov SAR studies on a multitude of quinazolinone derivatives have established that modifications at positions 5, 6, 7, and 8 of the fused benzene (B151609) ring, as well as at the N1 and N3 positions of the pyrimidine (B1678525) ring, can have profound effects on biochemical efficacy. nih.gov
For instance, the introduction of small lipophilic groups such as halogens (-Cl, -Br) or methyl groups at the C-6 position has been shown to enhance the anticancer activity of some quinazolinone series. nih.gov Conversely, the incorporation of bulky or hydrophilic groups at the same position can be detrimental to activity. The electronic properties of the substituents also play a crucial role; electron-donating or electron-withdrawing groups can alter the electron density of the entire ring system, thereby influencing its interaction with biological targets.
Table 2: General Effects of Substitutions on the Quinazolinone Ring
| Position | Substituent Type | General Effect on Activity (in various series) |
| C-6 | Small Lipophilic (e.g., -Cl, -CH3) | Often enhances activity nih.gov |
| C-7 | Halogen, Methoxy | Can influence selectivity and potency nih.gov |
| C-8 | Amino | Can significantly improve potency biomedpharmajournal.org |
| N-3 | Various substituents | Can modulate the overall activity profile nih.gov |
Conformational Preferences and Their Role in Molecular Activity
The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target. The conformational preferences of this compound derivatives are influenced by the rotational freedom around the single bonds, particularly the bond connecting the methylene group to the C2 position of the quinazolinone ring and the bonds within the tosyl group.
Ligand Efficiency and Lipophilic Efficiency Analysis in Biochemical Systems
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics used to assess the "drug-likeness" of a compound. taylorandfrancis.comnih.govbiorxiv.org
Ligand Efficiency (LE) normalizes binding affinity for the size of the molecule (typically the number of heavy atoms). It helps in identifying compounds that have a high binding affinity for their size, which is a desirable trait for a lead compound. The formula for LE is: LE = -RT ln(IC₅₀ or Kᵢ) / N where R is the gas constant, T is the temperature, IC₅₀ or Kᵢ is the half-maximal inhibitory concentration or inhibition constant, and N is the number of heavy atoms.
Lipophilic Efficiency (LipE) , also known as LLE, relates potency to the lipophilicity (logP or logD) of a compound. It is a valuable metric for optimizing compounds to have a good balance of potency and physicochemical properties, which is crucial for favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov The formula for LipE is: LipE = pIC₅₀ - logP (or logD) where pIC₅₀ is the negative logarithm of the IC₅₀ value.
While no specific LE or LipE data for this compound derivatives are available in the current literature, these metrics would be essential for any future drug development program based on this scaffold. By calculating and monitoring LE and LipE during the optimization process, medicinal chemists can guide the design of analogs with improved potency and better drug-like properties.
Table 3: Key Ligand Efficiency Metrics
| Metric | Formula | Desired Value | Significance in Drug Design |
| Ligand Efficiency (LE) | -RT ln(IC₅₀/Kᵢ) / N | Higher | Indicates greater binding efficiency per atom. |
| Lipophilic Efficiency (LipE) | pIC₅₀ - logP | Higher | Indicates a better balance of potency and lipophilicity. |
Future Research Directions and Synthetic Innovations for 2 Tosylmethyl 1h Quinazolin 4 One
Development of Novel and Sustainable Synthetic Routes
While the synthesis of various quinazolin-4-ones is well-documented, specific, and optimized routes to 2-(tosylmethyl)-1H-quinazolin-4-one are not extensively reported. nih.gov Future research should focus on developing efficient, high-yielding, and environmentally benign methods for its preparation.
A promising and straightforward approach would involve the condensation of 2-aminobenzamide (B116534) with a suitable C2-synthon containing the tosylmethyl moiety. A plausible synthetic strategy is the reaction of 2-aminobenzamide with p-toluenesulfonylacetic acid or its activated derivatives, such as esters or acid chlorides. This reaction would likely proceed through an initial acylation of the amino group of 2-aminobenzamide, followed by an intramolecular cyclization-dehydration to furnish the desired quinazolinone ring. The use of microwave irradiation or green catalysts could enhance the reaction efficiency and sustainability. nih.gov
| Starting Material 1 | Starting Material 2 | Proposed Reaction Type | Potential Catalyst/Conditions |
| 2-Aminobenzamide | p-Toluenesulfonylacetic acid | Condensation/Cyclization | Acid or base catalysis, heat |
| 2-Aminobenzamide | Ethyl p-toluenesulfonylacetate | Condensation/Cyclization | Base catalysis, heat |
| Isatoic Anhydride (B1165640) | p-Toluenesulfonylacetamide | Multicomponent Reaction | Lewis acid or base catalysis |
Exploration of Diverse Chemical Transformations for Expanding the Compound Library
The chemical scaffold of this compound offers multiple sites for chemical modification, providing a platform for the creation of a diverse library of new chemical entities with potentially enhanced or novel biological activities.
The tosylmethyl group is a key feature for derivatization. The methylene (B1212753) bridge is activated by the adjacent sulfonyl and quinazolinone moieties, making the protons potentially acidic. This could allow for alkylation or acylation at this position to introduce further diversity. Moreover, the tosyl group itself is an excellent leaving group, opening avenues for nucleophilic substitution reactions. Treatment with various nucleophiles (e.g., amines, thiols, azides) could lead to a wide range of novel 2-substituted quinazolinones.
The quinazolinone ring also presents opportunities for modification. The nitrogen atoms at positions 1 and 3 can be alkylated or acylated to explore the structure-activity relationships (SAR) of N-substituted derivatives. Additionally, the benzene (B151609) ring of the quinazolinone core can be subjected to electrophilic substitution reactions, such as nitration or halogenation, to introduce further functional groups, which can then be used for subsequent modifications.
| Reaction Type | Reagent/Conditions | Potential Product |
| Nucleophilic Substitution | Amines, Thiols, Azides | 2-(Aminomethyl)-, 2-(Thiomethyl)-, 2-(Azidomethyl)-quinazolin-4-ones |
| N-Alkylation/Acylation | Alkyl halides, Acyl chlorides / Base | N1- or N3-substituted derivatives |
| Aromatic Substitution | Nitrating or Halogenating agents | Substituted quinazolinone core |
Advanced Computational Studies for Rational Design and Mechanistic Understanding
Computational chemistry offers powerful tools for the rational design of novel this compound derivatives and for understanding their potential mechanisms of action. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations can be employed to guide synthetic efforts and prioritize compounds for biological evaluation. nih.govtandfonline.com
QSAR studies can establish a mathematical relationship between the structural features of a series of this compound analogs and their biological activity. This can help in identifying key structural motifs that are crucial for a desired pharmacological effect. Molecular docking simulations can be used to predict the binding modes of these compounds within the active sites of various biological targets, such as enzymes or receptors. rjsocmed.comnih.gov This can provide insights into the specific interactions that contribute to binding affinity and selectivity, thereby guiding the design of more potent and specific inhibitors. nih.govrsc.org
DFT calculations can be employed to investigate the electronic properties, reactivity, and stability of this compound and its derivatives. nih.gov These studies can help in understanding the reaction mechanisms of their synthesis and chemical transformations, as well as in predicting their metabolic fate.
Probing Underexplored Biological Targets for Mechanism-Based Research
The quinazolinone scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. tandfonline.comnih.gov Future research on this compound should aim to explore its potential against both well-established and underexplored biological targets.
Given the structural similarities to other biologically active quinazolinones, this compound could be investigated as an inhibitor of various kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are implicated in cancer. nih.gov The sulfonamide-like feature of the tosyl group also suggests potential activity against targets like carbonic anhydrases or other enzymes where sulfonamides are known inhibitors. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
